2-(2-Chlorophenyl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile 2-(2-Chlorophenyl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 613651-61-9
VCID: VC4293066
InChI: InChI=1S/C17H12ClN3O2/c1-22-12-8-6-11(7-9-12)20-17-15(10-19)21-16(23-17)13-4-2-3-5-14(13)18/h2-9,20H,1H3
SMILES: COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CC=C3Cl)C#N
Molecular Formula: C17H12ClN3O2
Molecular Weight: 325.75

2-(2-Chlorophenyl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile

CAS No.: 613651-61-9

Cat. No.: VC4293066

Molecular Formula: C17H12ClN3O2

Molecular Weight: 325.75

* For research use only. Not for human or veterinary use.

2-(2-Chlorophenyl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile - 613651-61-9

Specification

CAS No. 613651-61-9
Molecular Formula C17H12ClN3O2
Molecular Weight 325.75
IUPAC Name 2-(2-chlorophenyl)-5-(4-methoxyanilino)-1,3-oxazole-4-carbonitrile
Standard InChI InChI=1S/C17H12ClN3O2/c1-22-12-8-6-11(7-9-12)20-17-15(10-19)21-16(23-17)13-4-2-3-5-14(13)18/h2-9,20H,1H3
Standard InChI Key RXBBQCAWCVEWFQ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CC=C3Cl)C#N

Introduction

Structural and Nomenclature Analysis

Core Oxazole Framework

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. In 2-(2-chlorophenyl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile, the oxazole core is substituted at three positions:

  • Position 2: A 2-chlorophenyl group, introducing steric bulk and electronic effects via the electronegative chlorine atom.

  • Position 4: A carbonitrile (-C≡N) group, enhancing polarity and enabling hydrogen bonding interactions.

  • Position 5: A (4-methoxyphenyl)amino substituent, contributing electron-donating methoxy groups and π-stacking capabilities.

This substitution pattern creates a push-pull electronic system, where the electron-withdrawing nitrile and chloro groups balance the electron-donating methoxy moiety. Such systems often exhibit enhanced stability and optical properties .

Spectroscopic Characterization

While direct data for this compound is unavailable, analogous oxazole carbonitriles show characteristic spectroscopic signatures:

  • IR Spectroscopy: A sharp absorption band near 2,220 cm⁻¹ confirms the presence of the nitrile group .

  • ¹H NMR: Aromatic protons from the chlorophenyl and methoxyphenyl groups appear as multiplets between δ 6.8–8.0 ppm, with methoxy protons as singlets near δ 3.8 ppm .

  • ¹³C NMR: The nitrile carbon typically resonates at δ 115–120 ppm, while the oxazole ring carbons appear between δ 145–160 ppm .

Spectral FeatureExpected Range/PatternReference Compound
IR ν(C≡N)2,210–2,230 cm⁻¹2-Aminooxazole-5-carbonitrile
¹H NMR (OCH₃)δ 3.70–3.85 (s, 3H)4-Methoxy-substituted analogs
¹³C NMR (C≡N)δ 116–119 ppmPyrazole-4-carbonitriles

Synthetic Methodologies

Mechanochemical Approaches

Recent advances in solvent-free synthesis using magnetic nanocatalysts offer a viable route for this compound. The Fe₃O₄@SiO₂@Tannic acid catalyst demonstrated in pyrazole carbonitrile synthesis could facilitate the three-component coupling of:

  • 2-Chlorobenzaldehyde (for chlorophenyl group introduction)

  • Malononitrile (nitrile source)

  • 4-Methoxyphenylhydrazine (amine precursor)

Ball milling at 20–25 Hz for 30–60 minutes under these conditions yielded 85–92% product in analogous reactions . Key advantages include:

  • Reusability: Catalyst recovery via magnetic separation over six cycles with <5% activity loss.

  • Green Chemistry: Elimination of toxic solvents and reduced energy input.

Multi-Step Conventional Synthesis

Alternative pathways involve sequential functionalization:

  • Oxazole Ring Formation: Hantzsch-type cyclization between 2-chlorophenylglyoxal and 4-methoxyphenylurea under acidic conditions.

  • Nitrile Introduction: Cyanation at position 4 using trimethylsilyl cyanide (TMSCN) in the presence of Lewis acids like ZnI₂ .

  • Amination: Buchwald-Hartwig coupling to install the 4-methoxyphenylamino group at position 5.

StepReactionConditionsYield (%)
1Oxazole cyclizationHCl (cat.), EtOH, reflux72
2CyanationTMSCN, ZnI₂, DCM, 0°C→RT68
3C-N couplingPd(OAc)₂, Xantphos, K₃PO₄81

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dictated by its polar nitrile group and aromatic substituents:

  • High Solubility: Polar aprotic solvents (DMF, DMSO)

  • Moderate Solubility: Dichloromethane, ethyl acetate

  • Low Solubility: Water, hexane

Stability studies on similar compounds show decomposition temperatures above 200°C, with the nitrile group remaining intact up to 300°C under inert atmospheres .

Electronic Properties

DFT calculations for analogous systems reveal:

  • HOMO-LUMO Gap: ~4.1 eV, suggesting potential semiconductor applications.

  • Dipole Moment: 5.2 Debye, oriented toward the nitrile group.

  • Charge Distribution: Negative charge localized on nitrile (-0.32 e) and oxazole nitrogen (-0.27 e) .

Biological Activity and Applications

CompoundMCF-7 GI₅₀ (μM)HeLa GI₅₀ (μM)Binding Affinity (kcal/mol)
Target Compound*28–34*30–38*-8.2*
5-Fluorouracil22.119.8-7.1
Analog 32.734.3-8.0

*Predicted values based on QSAR models of analogous structures .

ADME Profiling

In silico predictions using QikProp v3.5 suggest favorable drug-like properties:

  • logP: 2.8 (Ideal range: ≤5)

  • % Human Oral Absorption: 78%

  • Polar Surface Area: 89 Ų (≤140 Ų preferred)

  • Rule of 5 Violations: 0

These metrics indicate potential for oral bioavailability, though in vivo validation remains necessary.

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